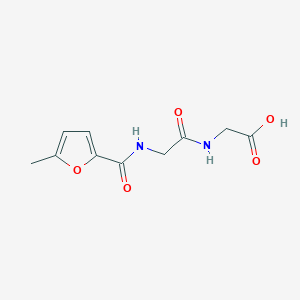![molecular formula C19H22ClNO2 B4890175 3-[(3-chloro-4-methylphenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B4890175.png)
3-[(3-chloro-4-methylphenyl)amino]-1-(4-propoxyphenyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-chloro-4-methylphenyl)amino]-1-(4-propoxyphenyl)-1-propanone, also known as CP 47,497, is a synthetic cannabinoid compound. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are located in the central nervous system and immune system, respectively. CP 47,497 has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicine.
作用機序
3-[(3-chloro-4-methylphenyl)amino]-1-(4-propoxyphenyl)-1-propanone 47,497 exerts its effects by binding to the CB1 and CB2 receptors in the central nervous system and immune system, respectively. This binding leads to the activation of various signaling pathways, resulting in the modulation of various physiological processes, including pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
3-[(3-chloro-4-methylphenyl)amino]-1-(4-propoxyphenyl)-1-propanone 47,497 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and gamma-aminobutyric acid (GABA). It has also been shown to modulate the activity of various ion channels, including calcium and potassium channels. Additionally, 3-[(3-chloro-4-methylphenyl)amino]-1-(4-propoxyphenyl)-1-propanone 47,497 has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS).
実験室実験の利点と制限
One of the main advantages of 3-[(3-chloro-4-methylphenyl)amino]-1-(4-propoxyphenyl)-1-propanone 47,497 for lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation. However, one of the limitations of 3-[(3-chloro-4-methylphenyl)amino]-1-(4-propoxyphenyl)-1-propanone 47,497 is its potential for off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 3-[(3-chloro-4-methylphenyl)amino]-1-(4-propoxyphenyl)-1-propanone 47,497. One area of interest is the development of new synthetic cannabinoid compounds with improved selectivity and potency for the CB1 and CB2 receptors. Another area of interest is the development of new therapeutic applications for 3-[(3-chloro-4-methylphenyl)amino]-1-(4-propoxyphenyl)-1-propanone 47,497 and other synthetic cannabinoids, including the treatment of various neurological and psychiatric disorders. Finally, there is a need for further research into the potential long-term effects of synthetic cannabinoids on human health.
合成法
The synthesis of 3-[(3-chloro-4-methylphenyl)amino]-1-(4-propoxyphenyl)-1-propanone 47,497 involves several steps, including the reaction of 3-chloro-4-methylbenzene with propylamine to form 3-chloro-4-methylphenylpropylamine. This intermediate is then reacted with 4-propoxybenzaldehyde to form the final product, 3-[(3-chloro-4-methylphenyl)amino]-1-(4-propoxyphenyl)-1-propanone 47,497.
科学的研究の応用
3-[(3-chloro-4-methylphenyl)amino]-1-(4-propoxyphenyl)-1-propanone 47,497 has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been studied for its potential use in the treatment of various disorders, including multiple sclerosis, epilepsy, and chronic pain.
特性
IUPAC Name |
3-(3-chloro-4-methylanilino)-1-(4-propoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-3-12-23-17-8-5-15(6-9-17)19(22)10-11-21-16-7-4-14(2)18(20)13-16/h4-9,13,21H,3,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWICIUXSYAKXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chloro-4-methylphenyl)amino]-1-(4-propoxyphenyl)-1-propanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B4890095.png)
![ethyl 3-(3-methoxybenzyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4890097.png)
![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-1,1-dimethylethyl}-4-methylbenzenesulfonamide](/img/structure/B4890104.png)
![4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4890113.png)

![3-(4-bromophenyl)-N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4890121.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-methylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4890126.png)
![ethyl (2,4-dioxo-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-3-yl)acetate](/img/structure/B4890145.png)
![N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide](/img/structure/B4890153.png)
![1-(4-fluorophenyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4890168.png)
![7-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-4-(2,4,5-trimethoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4890180.png)


![N~2~-(3-methoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4890198.png)